molecular formula C11H13NO2 B1589055 Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate CAS No. 220247-50-7

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

カタログ番号: B1589055
CAS番号: 220247-50-7
分子量: 191.23 g/mol
InChIキー: BTRHEGJEBOGNAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core with a methyl ester group at the 7th position, making it a valuable scaffold in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a biogenic amine with an aldehyde or ketone under acidic conditions . Another method includes the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

科学的研究の応用

Medicinal Chemistry

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has been explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases and mood disorders.

Neuroprotective Properties

Research indicates that derivatives of methyl tetrahydroisoquinoline exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown promise as a neuroprotectant against neurotoxicity induced by substances like MPTP (Methyl-phenyl-tetrahydropyridine) and rotenone .

Antidepressant Effects

The compound has also been studied for its antidepressant-like effects. Its mechanism involves the inhibition of monoamine oxidase (MAO), leading to increased levels of monoamines such as dopamine and serotonin in the brain. This suggests potential applications in developing new antidepressants.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules and natural products through various chemical reactions.

Building Block for Complex Molecules

The compound is frequently employed in the synthesis of other tetrahydroisoquinolines and quinoline derivatives. Its structural features allow for diverse modifications that can lead to compounds with altered pharmacological profiles.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various contexts.

Case Study: Neuroprotection

A study demonstrated that 1MeTIQ provided significant protection against dopaminergic neuron damage in rodent models. The research indicated that the compound could counteract the effects of neurotoxins effectively .

Case Study: Antidepressant Activity

Another investigation focused on the antidepressant potential of methyl tetrahydroisoquinoline derivatives. The findings revealed that these compounds could enhance monoamine levels significantly compared to control groups.

作用機序

The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with various molecular targets. It can inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters in the brain. This property makes it a potential candidate for treating neurodegenerative diseases. Additionally, the compound can interact with dopamine receptors, modulating their activity and providing neuroprotective effects .

類似化合物との比較

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be compared with other similar compounds such as:

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of natural products and pharmaceuticals.

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions

These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities, highlighting the unique properties of this compound .

生物活性

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (MTHIQ) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

MTHIQ belongs to the class of tetrahydroisoquinolines, which are bicyclic compounds derived from isoquinoline. Its structure features a methyl group at the nitrogen atom and a carboxylate group at the 7-position. This unique configuration contributes to its biological activity and differentiates it from other similar compounds.

MTHIQ exhibits its biological effects primarily through interactions with neurotransmitter systems:

  • Dopamine Receptor Interaction : MTHIQ acts as an agonist at dopamine receptors, influencing dopamine metabolism pathways. This interaction is crucial for its neuroprotective effects and potential antidepressant properties.
  • Monoamine Oxidase Inhibition : The compound is a reversible inhibitor of monoamine oxidase A/B (MAO A/B), which plays a significant role in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition enhances the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant-like effects observed in animal models.

Neuroprotective Effects

MTHIQ has shown promise in protecting neuronal cells from damage caused by neurotoxins. Studies indicate that it can prevent neurotoxicity induced by various endogenous neurotoxins, thereby offering potential therapeutic benefits for neurodegenerative disorders.

Antidepressant-Like Activity

In animal studies, MTHIQ has demonstrated antidepressant-like effects comparable to established antidepressants such as imipramine. These effects are likely mediated through its action on dopamine and serotonin pathways.

Anti-Cancer Properties

Research has explored MTHIQ's potential anti-cancer activities. For instance, related compounds have been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2. MTHIQ's structural analogs have exhibited binding affinities to Bcl-2 proteins, suggesting that similar mechanisms may be at play .

Pharmacokinetics

The pharmacokinetic profile of MTHIQ indicates high gastrointestinal absorption and interaction with P-glycoprotein, which may influence its bioavailability and distribution within the body. Understanding these properties is essential for optimizing therapeutic applications and dosage regimens.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of MTHIQ in a rat model exposed to neurotoxic agents. The results indicated significant protection against neuronal death, highlighting its potential for treating conditions like Parkinson's disease.

Study 2: Antidepressant Activity

In another study, MTHIQ was administered systemically to rats, resulting in observable antidepressant-like behavior in forced swim tests. The compound's ability to enhance neurotransmitter levels was noted as a contributing factor.

Summary Table of Biological Activities

Activity Mechanism Reference
NeuroprotectionInhibition of neurotoxic effects
Antidepressant-likeMAO A/B inhibition; dopamine receptor agonism
Anti-cancerInduction of apoptosis; inhibition of Bcl-2

特性

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRHEGJEBOGNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443112
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220247-50-7
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C. a mixture of 16.93 g 2-tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate, 160 ml dichloromethane and 80 ml trifluoroacetic acid is stirred for 30 min. Then, the mixture is stirred for 5 h at ambient temperature. The reaction mixture is evaporated and the residue is treated with a 10% KOH solution and dichloromethane. The organic layer is dried and evaporated. 22.18 g of the title compound are obtained.
Quantity
16.93 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Reactant of Route 3
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Reactant of Route 6
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。